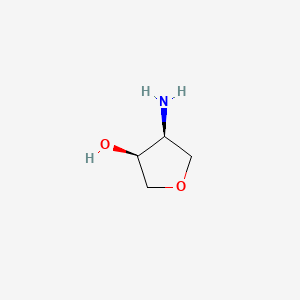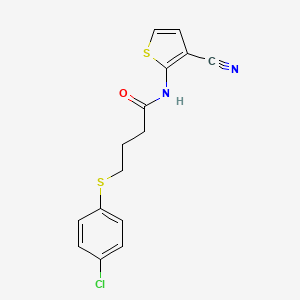
4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide, also known as CB13, is a chemical compound that has been studied for its potential use as a research tool in the field of neuroscience. CB13 is a synthetic cannabinoid, which means that it interacts with the same receptors in the brain as the active compounds found in marijuana. However, CB13 is much more potent and selective than natural cannabinoids, making it a valuable tool for studying the effects of these receptors on various physiological and biochemical processes.
作用機序
4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide acts on the CB2 receptor, which is a G protein-coupled receptor that is primarily expressed on immune cells. When 4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide binds to the CB2 receptor, it activates a signaling cascade that leads to a variety of physiological and biochemical effects. These effects can include the inhibition of inflammatory cytokines, the modulation of pain perception, and the regulation of immune cell function.
Biochemical and Physiological Effects:
4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide has been shown to have a variety of biochemical and physiological effects in preclinical models. These effects can include the modulation of pain perception, the inhibition of inflammatory cytokines, and the regulation of immune cell function. 4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide has also been shown to have neuroprotective effects, which could make it a valuable tool for the study of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of 4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide as a research tool is its high selectivity for the CB2 receptor. This selectivity allows researchers to study the effects of CB2 activation without the confounding effects of CB1 activation, which can be caused by natural cannabinoids such as THC. However, one limitation of 4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide is its relatively short half-life, which can make it difficult to study the long-term effects of CB2 activation in vivo.
将来の方向性
There are several potential future directions for the study of 4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide and its effects on the endocannabinoid system. One area of interest is the potential use of 4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide as a therapeutic agent for inflammatory and autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the potential use of 4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further studies are needed to determine the long-term effects of 4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide on the endocannabinoid system and to identify any potential adverse effects that may limit its use as a research tool.
合成法
The synthesis of 4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide involves several steps, including the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorophenylthiourea. This intermediate is then reacted with 3-cyanothiophene-2-carboxylic acid to form the final product, 4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide. The synthesis of 4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide is relatively straightforward, and the compound can be produced in large quantities for use in research.
科学的研究の応用
4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide has been studied extensively for its potential use as a research tool in the field of neuroscience. One of the main applications of 4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide is in the study of the endocannabinoid system, which plays a critical role in regulating a wide range of physiological processes, including pain, mood, appetite, and memory. 4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide has been shown to be a highly selective agonist for the CB2 receptor, which is primarily expressed on immune cells and has been implicated in a variety of inflammatory and autoimmune disorders.
特性
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-(3-cyanothiophen-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS2/c16-12-3-5-13(6-4-12)20-8-1-2-14(19)18-15-11(10-17)7-9-21-15/h3-7,9H,1-2,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQAWNRTUGZDBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCC(=O)NC2=C(C=CS2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

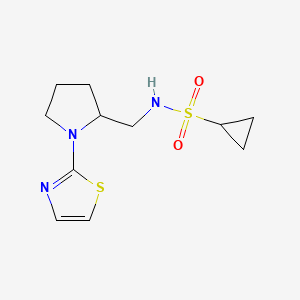
![1-[5-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B2970102.png)
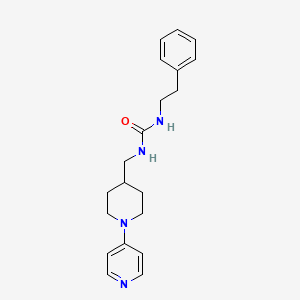


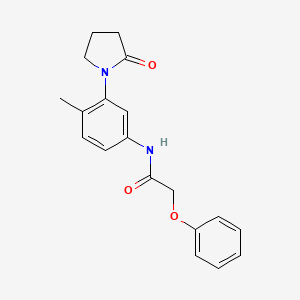
![({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetic acid](/img/structure/B2970109.png)
![3-methoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2970111.png)

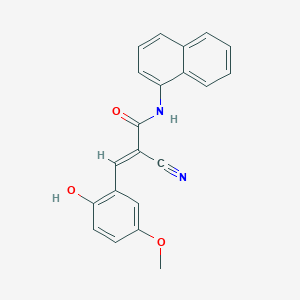
![1-Amino-3-[3-(dimethylsulfamoyl)phenyl]thiourea](/img/structure/B2970115.png)
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2970116.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2970119.png)
